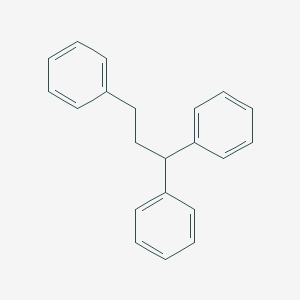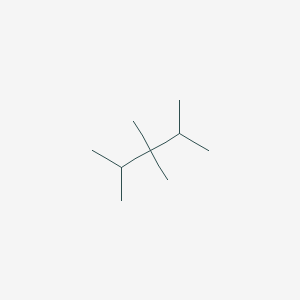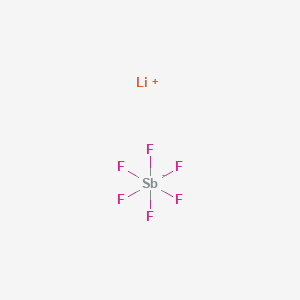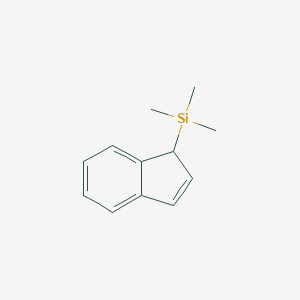
1H-Inden-1-yl(trimethyl)silane
Overview
Description
1H-Inden-1-yl(trimethyl)silane is a chemical compound with the molecular formula C12H16Si. It consists of a silicon atom bonded to three methyl groups and an indenyl group. This compound is used in various laboratory settings and has applications in organic synthesis and material science.
Preparation Methods
The synthesis of 1H-Inden-1-yl(trimethyl)silane typically involves the reaction of indene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:
Indene+TrimethylchlorosilaneBasethis compound+By-products
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1H-Inden-1-yl(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran or dichloromethane, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Inden-1-yl(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic transformations.
Material Science: This compound is utilized in the development of silicon-based materials with unique properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which 1H-Inden-1-yl(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can act as a protecting group for reactive sites in organic molecules, thereby influencing the reactivity and stability of the compound. The indenyl group provides aromatic stability and can participate in π-π interactions with other aromatic systems .
Comparison with Similar Compounds
1H-Inden-1-yl(trimethyl)silane can be compared with other similar compounds such as:
Trimethyl(2-methyl-1H-inden-1-yl)silane: This compound has a similar structure but with a methyl group on the indenyl ring, which can affect its reactivity and applications.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, this compound has three trimethylsilyl groups bonded to a central silicon atom, making it distinct in its chemical behavior.
The uniqueness of this compound lies in its specific combination of the indenyl and trimethylsilyl groups, which confer unique reactivity and stability properties.
Properties
IUPAC Name |
1H-inden-1-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Si/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVVYCRMXOFZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C=CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939347 | |
| Record name | (1H-Inden-1-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18053-75-3 | |
| Record name | 1-(Trimethylsilyl)indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18053-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, 1H-inden-1-yltrimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018053753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1H-Inden-1-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Trimethylsilylinden | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)
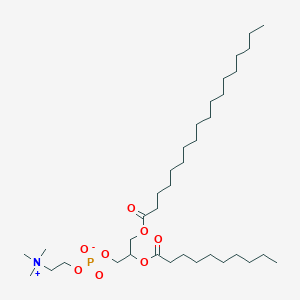
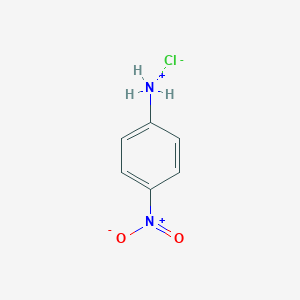
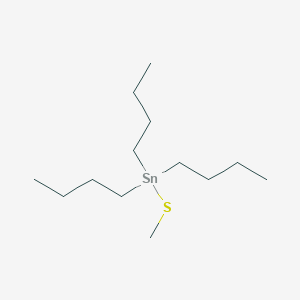
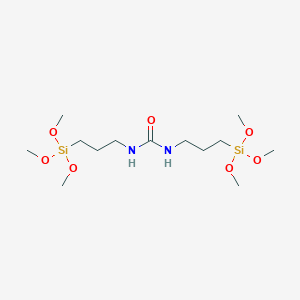
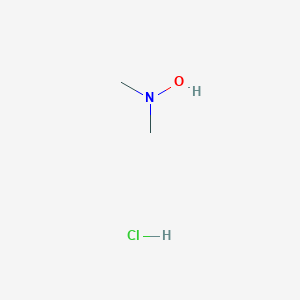

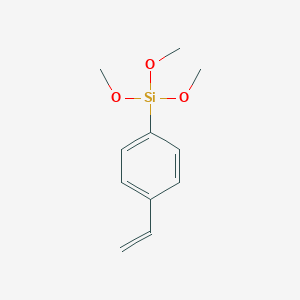
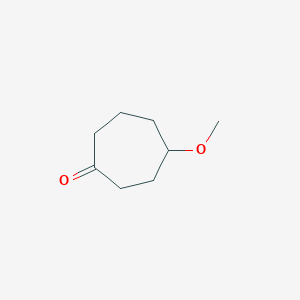
![6H-[1,3]Dioxolo[4,5-e]indole](/img/structure/B96537.png)
